![molecular formula C27H30N2O6 B585448 a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid CAS No. 313052-03-8](/img/structure/B585448.png)
a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid
Descripción
a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid is a specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS). Its structure features:
- Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile α-amino protecting group, removable via piperidine or morpholine .
- Alloc (allyloxycarbonyl): An orthogonal protecting group, cleaved under mild palladium-catalyzed conditions (e.g., hydrostannolytic cleavage) .
- 4-piperidinepropanoic acid backbone: A conformationally constrained scaffold that may influence peptide secondary structure and stability.
This compound enables sequential, orthogonal deprotection strategies in SPPS, allowing precise control over peptide chain elongation and side-chain modifications .
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-prop-2-enoxycarbonylpiperidin-4-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O6/c1-2-15-34-27(33)29-13-11-18(12-14-29)16-24(25(30)31)28-26(32)35-17-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h2-10,18,23-24H,1,11-17H2,(H,28,32)(H,30,31)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURLLCHNGWWRCW-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801110456 | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-propen-1-yloxy)carbonyl]-4-piperidinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801110456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313052-03-8 | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-propen-1-yloxy)carbonyl]-4-piperidinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313052-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-propen-1-yloxy)carbonyl]-4-piperidinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801110456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Fmoc Protection at the α-Amino Position
Following piperidinepropanoic acid coupling, the α-amino group is protected with Fmoc. This is accomplished using Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in DMF, which reacts efficiently with the free amine under mild conditions. The reaction typically requires 2 hours at room temperature, with monitoring by Kaiser test to confirm completion.
Critical Coupling Conditions
Orthogonal Deprotection of the Alloc Group
The Alloc group is removed using palladium-mediated cleavage , a strategy that leaves the Fmoc group intact. A mixture of Pd(PPh₃)₄ (1 equivalent) and phenylsilane (PhSiH₃, 5 equivalents) in DMF/DCM (1:1) is employed, with the reaction proceeding for 1 hour at room temperature. This step generates a free amine at the piperidine nitrogen, which can subsequently participate in cyclization or further coupling reactions.
Deprotection Efficiency
Parameter | Condition | Outcome | Source |
---|---|---|---|
Catalyst | Pd(PPh₃)₄ | >95% deprotection | |
Reducing agent | PhSiH₃ | Prevents Pd black | |
Solvent | DMF/DCM (1:1) | Optimal solubility |
Final Cleavage and Purification
After completing the synthesis, the compound is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail . A typical mixture of TFA/water/triisopropylsilane (95:2.5:2.5) is applied for 2 hours, simultaneously removing side-chain protecting groups and liberating the peptide acid. The crude product is precipitated in cold diethyl ether, centrifuged, and dried under vacuum.
Purification is performed via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (0.1% TFA). The purified compound is characterized by ESI-MS to confirm molecular weight (observed m/z 479.1 [M+H]⁺ vs. calculated 478.54).
Stereochemical Control and Analytical Validation
The (aS) configuration of the compound is ensured through the use of enantiomerically pure starting materials and chiral auxiliaries during the piperidinepropanoic acid coupling step. Circular dichroism (CD) and nuclear Overhauser effect spectroscopy (NOESY) are employed to confirm the stereochemical integrity of the final product.
Challenges and Optimization Strategies
A common challenge in this synthesis is incomplete Alloc deprotection , which can lead to side reactions during subsequent steps. Increasing the reaction time to 2 × 1.5 hours and using fresh Pd(PPh₃)₄ mitigates this issue. Additionally, double coupling protocols for sterically hindered intermediates improve overall yields.
Análisis De Reacciones Químicas
Types of Reactions
a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group is typically achieved using a base such as piperidine, while the Alloc group can be removed using palladium catalysts in the presence of a nucleophile.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the protected amino group can be substituted with other functional groups.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used.
Alloc Removal: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of a nucleophile like morpholine.
Major Products Formed
The major products formed from these reactions are the deprotected amino acids, which can then be used in further peptide synthesis .
Aplicaciones Científicas De Investigación
a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid is widely used in scientific research, particularly in the fields of:
Mecanismo De Acción
The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Fmoc and Alloc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during peptide bond formation. The removal of these protecting groups under specific conditions allows for the sequential addition of amino acids to form the desired peptide .
Comparación Con Compuestos Similares
Orthogonality and Deprotection Strategies
a. Fmoc/t-Bu/Alloc Strategy
- Key Advantage : Combines acid-labile (t-Bu), base-labile (Fmoc), and transition-metal-sensitive (Alloc) groups, enabling multi-step synthesis without premature deprotection .
- Limitation : Alloc removal requires palladium catalysts, which may complicate large-scale synthesis due to cost and purification challenges .
b. Fmoc/ivDde Strategy
c. Boc/Mtt Strategy
Structural and Functional Analogues
a. Fmoc-L-Pro(4-NHPoc)-OH
- Structure : Pyrrolidine ring with Fmoc and propargyloxycarbonyl (NHPoc) groups.
- Application : Prevents aggregation in SPPS but lacks Alloc’s orthogonality, limiting sequential modification .
b. Alloc-4·2Cl (Amino Acid–Viologen Hybrid)
- Structure : Combines Alloc with a viologen moiety for host-guest chemistry.
- Comparison: Shares Alloc’s orthogonal deprotection but serves niche applications in supramolecular chemistry, unlike the piperidinepropanoic acid backbone’s structural role .
c. Boc-Protected Piperidine Derivatives
Comparative Data Table
Actividad Biológica
The compound a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid (CAS Number: 313052-03-8) is a significant intermediate in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). This compound incorporates both the fluorenylmethyloxycarbonyl (Fmoc) and allyloxycarbonyl (Alloc) protecting groups, which play crucial roles in the protection of functional groups during synthetic processes. Understanding its biological activity is essential for its application in biochemical research and therapeutic development.
- Molecular Formula : C27H30N2O6
- Molecular Weight : 478.54 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 679.9 ± 45.0 °C at 760 mmHg
- LogP : 4.41
- Flash Point : 365.0 ± 28.7 °C
The biological activity of this compound primarily stems from its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function, while the Alloc group protects the carboxyl function, preventing premature reactions during peptide bond formation. Upon deprotection, the compound allows for the sequential addition of amino acids, facilitating the construction of complex peptides.
Peptide Synthesis
The compound is widely utilized in SPPS due to its stability and ease of deprotection under mild conditions. The dual protection strategy provided by Fmoc and Alloc groups enhances versatility in synthesizing peptides with varying sequences and functionalities, which is crucial for studies in protein interactions and enzyme mechanisms .
Case Studies and Research Findings
- Fmoc Solid-Phase Peptide Synthesis :
- Thermal Deprotection Studies :
- Self-Assembly Behavior :
Comparative Analysis
Compound Name | Structure | Use Case | Stability |
---|---|---|---|
This compound | Structure | Peptide synthesis | High |
Fmoc-protected amino acids | Varies | General peptide synthesis | Moderate |
Alloc-protected amino acids | Varies | Specific applications | Variable |
Q & A
(Basic) What is the role of the Fmoc and Alloc protecting groups in the synthesis of peptides using a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid?
The Fmoc (9-fluorenylmethyloxycarbonyl) and Alloc (allyloxycarbonyl) groups serve as orthogonal protecting groups during solid-phase peptide synthesis (SPPS). The Fmoc group temporarily shields the amine functionality on the piperidine ring, allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting other sensitive groups . The Alloc group, typically removed via palladium-catalyzed deprotection under neutral conditions, enables sequential assembly of complex peptide architectures. This dual protection strategy minimizes side reactions and preserves peptide integrity during chain elongation .
(Advanced) How can researchers optimize coupling conditions to minimize racemization and dimerization when incorporating this compound into peptide sequences?
Racemization and dimerization are common challenges during Fmoc-amino acid coupling. To mitigate these:
- Coupling Reagents : Use in situ activating agents like HBTU/HOBt or COMU, which reduce carbodiimide-mediated racemization .
- Temperature : Perform couplings at 0–4°C to slow base-catalyzed racemization.
- Solvent System : Anhydrous DMF or NMP with 0.1 M HOAt enhances activation efficiency.
- Monitoring : Employ real-time ninhydrin or LC-MS analysis to detect incomplete couplings and optimize reaction times .
Evidence from Albericio et al. (1984) suggests that replacing DCC-DMAP with milder activators reduces dimer formation by >30% .
(Basic) What precautions are necessary when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as the compound may cause irritation .
- Ventilation : Use fume hoods to prevent inhalation of airborne particles.
- Storage : Store at 2–8°C in sealed, moisture-free containers to prevent hydrolysis of the Alloc group .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid release into drains .
(Advanced) How does the stereochemistry of the piperidine ring influence peptide conformation and aggregation behavior?
The (aS) configuration of the piperidine ring introduces conformational constraints that affect peptide backbone folding. For example:
- Hydrogen Bonding : The piperidine nitrogen participates in intramolecular H-bonds, stabilizing β-turn or helical structures.
- Aggregation Prevention : Bulky Fmoc groups reduce hydrophobic interactions, as seen in pseudo-proline derivatives that disrupt β-sheet formation .
Methodological Analysis : Use circular dichroism (CD) spectroscopy to monitor secondary structure changes and dynamic light scattering (DLS) to quantify aggregation kinetics .
(Basic) What analytical techniques are recommended for verifying the purity and identity of this compound?
- HPLC : Reverse-phase HPLC with UV detection (λ = 265 nm for Fmoc) assesses purity (>95% by area normalization) .
- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+ = 379.5 for C23H25NO4) .
- NMR : 1H/13C NMR resolves stereochemical integrity, particularly the (aS) configuration .
(Advanced) How can researchers resolve contradictions in reported coupling efficiencies for Fmoc-protected piperidine derivatives?
Discrepancies in coupling yields (e.g., 70–95% in literature) often arise from:
- Side-Chain Interactions : The piperidine ring’s basicity may interfere with activation. Pre-activate the amino acid with OxymaPure to suppress protonation .
- Solvent Polarity : Low-polarity solvents (e.g., DCM) improve solubility of hydrophobic intermediates.
- Statistical Design : Apply factorial experiments (e.g., varying temperature, activator, and equivalents) to identify optimal conditions. For example, Sainlos et al. (2009) achieved 92% yield using DIC/Oxyma in DCM .
(Basic) What is the significance of the (aS) stereodescriptor in the compound’s nomenclature?
The (aS) designation indicates the absolute configuration at the chiral center adjacent to the Fmoc-protected amine. This stereochemistry is critical for:
- Enzymatic Recognition : Peptidases and receptors often exhibit stereospecific binding.
- Synthetic Reproducibility : Incorrect configuration alters peptide folding and bioactivity. Validate stereochemistry via X-ray crystallography or chiral HPLC .
(Advanced) How can computational modeling aid in predicting the compatibility of this compound with novel peptide scaffolds?
- Molecular Dynamics (MD) : Simulate peptide backbone flexibility and piperidine ring interactions in explicit solvent models (e.g., TIP3P water).
- Docking Studies : Predict binding affinities for target proteins using AutoDock Vina.
- QM/MM Calculations : Assess the energy barrier for Alloc deprotection under Pd(0) catalysis. Tools like Gaussian 16 or ORCA are recommended .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.